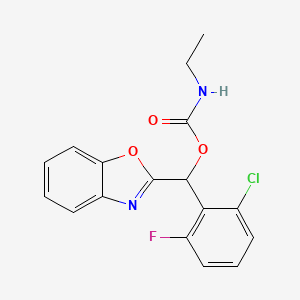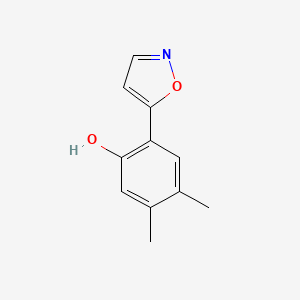![molecular formula C17H19N5O5 B12895837 2'-Deoxy-8-[4-(hydroxymethyl)phenyl]guanosine CAS No. 161066-04-2](/img/structure/B12895837.png)
2'-Deoxy-8-[4-(hydroxymethyl)phenyl]guanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxy-8-[4-(hydroxymethyl)phenyl]guanosine is a chemical compound that belongs to the class of purine nucleosides. It is structurally related to guanosine, a nucleoside that is a building block of DNA. This compound is characterized by the presence of a deoxyribose sugar moiety linked to a guanine base, which is further substituted with a 4-(hydroxymethyl)phenyl group at the 8-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-8-[4-(hydroxymethyl)phenyl]guanosine typically involves multi-step organic reactions. The starting material is often 2’-deoxyguanosine, which undergoes selective functionalization at the 8-position. The introduction of the 4-(hydroxymethyl)phenyl group can be achieved through various methods, including nucleophilic substitution or palladium-catalyzed cross-coupling reactions. The reaction conditions may involve the use of solvents like dimethyl sulfoxide (DMSO) or methanol, and catalysts such as palladium acetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2’-Deoxy-8-[4-(hydroxymethyl)phenyl]guanosine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxymethyl group to a methyl group.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions may involve the use of strong acids or bases, and solvents like dichloromethane (DCM) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 4-formylphenyl or 4-carboxyphenyl derivatives.
科学的研究の応用
2’-Deoxy-8-[4-(hydroxymethyl)phenyl]guanosine has several applications in scientific research:
Chemistry: It is used as a model compound to study nucleoside analogs and their reactivity.
Biology: The compound is utilized in studies related to DNA synthesis and repair mechanisms.
Industry: The compound can be used in the synthesis of novel materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 2’-Deoxy-8-[4-(hydroxymethyl)phenyl]guanosine involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. The compound may target specific enzymes involved in these pathways, such as DNA polymerases and reverse transcriptases. The presence of the 4-(hydroxymethyl)phenyl group can enhance its binding affinity and specificity for these molecular targets.
類似化合物との比較
Similar Compounds
2’-Deoxyguanosine: A purine nucleoside with a similar structure but lacking the 4-(hydroxymethyl)phenyl group.
8-Oxo-2’-deoxyguanosine: An oxidized derivative of 2’-deoxyguanosine.
6-Thio-2’-deoxyguanosine: A sulfur-containing analog of 2’-deoxyguanosine.
Uniqueness
2’-Deoxy-8-[4-(hydroxymethyl)phenyl]guanosine is unique due to the presence of the 4-(hydroxymethyl)phenyl group, which imparts distinct chemical and biological properties. This modification can enhance its reactivity and potential as a therapeutic agent compared to other similar compounds.
特性
| 161066-04-2 | |
分子式 |
C17H19N5O5 |
分子量 |
373.4 g/mol |
IUPAC名 |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[4-(hydroxymethyl)phenyl]-1H-purin-6-one |
InChI |
InChI=1S/C17H19N5O5/c18-17-20-15-13(16(26)21-17)19-14(9-3-1-8(6-23)2-4-9)22(15)12-5-10(25)11(7-24)27-12/h1-4,10-12,23-25H,5-7H2,(H3,18,20,21,26)/t10-,11+,12+/m0/s1 |
InChIキー |
DJRWBUNYHOJBPU-QJPTWQEYSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2C4=CC=C(C=C4)CO)CO)O |
正規SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2C4=CC=C(C=C4)CO)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethanone, 1-[3-ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-](/img/structure/B12895761.png)




![N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine](/img/structure/B12895810.png)

![Imidazo[1,2-a]pyrazin-8-amine, N-[2-(4-morpholinyl)ethyl]-3-phenyl-](/img/structure/B12895834.png)
